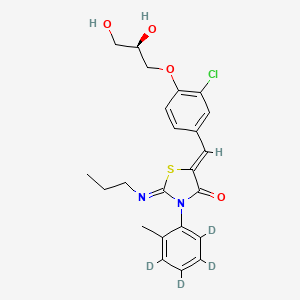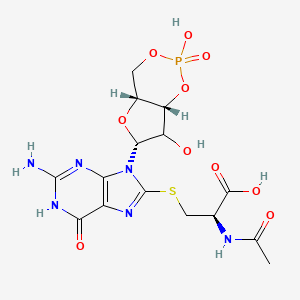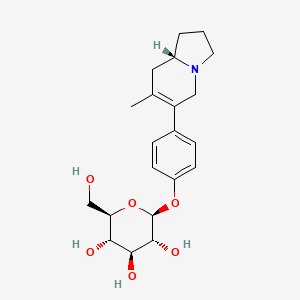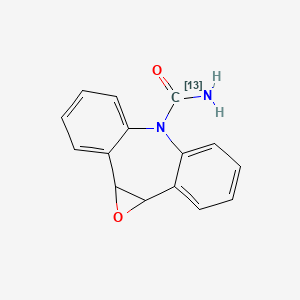
Carbamazepine 10,11-epoxide-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamazepine 10,11-epoxide-13C-1 is a stable isotope-labeled compound, specifically a 13C-labeled version of Carbamazepine 10,11-epoxide. This compound is primarily used in scientific research as a tracer in pharmacokinetic studies and drug metabolism research. The labeling with 13C allows for precise tracking and quantification in various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbamazepine 10,11-epoxide-13C-1 involves the incorporation of the 13C isotope into the parent compound, Carbamazepine 10,11-epoxide. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with Carbamazepine, which undergoes epoxidation to form Carbamazepine 10,11-epoxide.
Isotope Labeling: The 13C isotope is introduced during the synthesis of the epoxide ring. This can be achieved through the use of 13C-labeled reagents or precursors.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Carbamazepine followed by epoxidation.
Isotope Incorporation: Introduction of 13C-labeled reagents in controlled conditions.
Purification and Quality Control: Extensive purification and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Carbamazepine 10,11-epoxide-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent compound or other derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Reduced forms of Carbamazepine.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamazepine 10,11-epoxide-13C-1 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Carbamazepine in biological
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i15+1 |
InChI-Schlüssel |
ZRWWEEVEIOGMMT-XPOOIHDOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2[13C](=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)

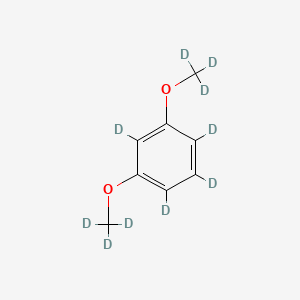
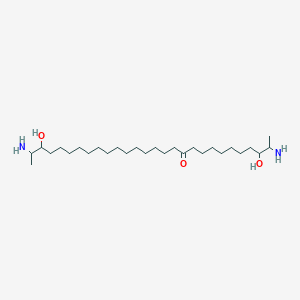

![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)

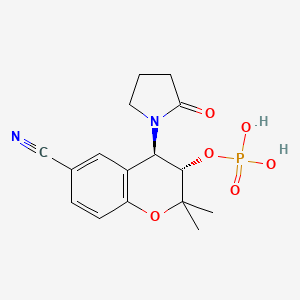

![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
